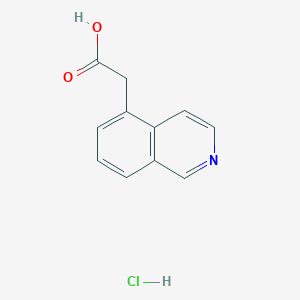
2-(Isoquinolin-5-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isoquinolin-5-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 . It is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of this compound consists of an isoquinoline ring attached to an acetic acid group . Isoquinoline is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 223.66 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthesis Methodologies and Chemical Properties
Improved Synthesis Techniques - Research has demonstrated advanced synthesis techniques for isoquinoline derivatives, highlighting the importance of 2-(Isoquinolin-5-yl)acetic acid hydrochloride in the development of efficient and environmentally friendly synthetic protocols. One study reported the synthesis of substituted dihydroisoxazolines using acetic acid aqueous solution under ultrasound irradiation, showcasing operational simplicity and higher yields (Tiwari, Parvez, & Meshram, 2011).
Chiral Complexes Synthesis - Chiral Pt(II)/Pd(II) pincer complexes involving isoquinoline derivatives demonstrate the compound's relevance in creating catalysts for asymmetric reactions. This showcases its utility in synthesizing chiral compounds, a critical aspect of medicinal chemistry (Yoon et al., 2006).
Structural and Inclusion Compounds - The study of amide-containing isoquinoline derivatives has provided insights into the structural aspects of salt and inclusion compounds. This research is crucial for understanding the physical and chemical properties of isoquinoline derivatives and their potential applications in material science and drug delivery systems (Karmakar, Sarma, & Baruah, 2007).
Biological Activities and Applications
Antimicrobial Activities - Isoquinoline derivatives have been explored for their antimicrobial properties. Research into the synthesis and antimicrobial activity of certain isoquinoline compounds provides valuable insights into their potential as therapeutic agents (Ahmed et al., 2006).
Anti-corrosion Applications - The anti-corrosion performance of isoquinoline derivatives on mild steel in acidic mediums has been studied, suggesting applications beyond biological activities. These compounds offer protective capabilities for metals, highlighting their versatility and potential in industrial applications (Douche et al., 2020).
Antimalarial and Cytotoxic Agents - The synthesis of isoquinoline derivatives with potential antimalarial and anticancer activities showcases the compound's importance in the development of new therapeutic agents. This underscores the ongoing research into isoquinoline derivatives for drug development and disease treatment (Ramírez et al., 2020).
Safety and Hazards
The safety information available indicates that 2-(Isoquinolin-5-yl)acetic acid hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-isoquinolin-5-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c13-11(14)6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOJJODSPBLCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1239464-79-9 |
Source


|
| Record name | 2-(isoquinolin-5-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

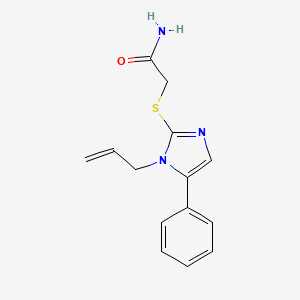
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2934612.png)

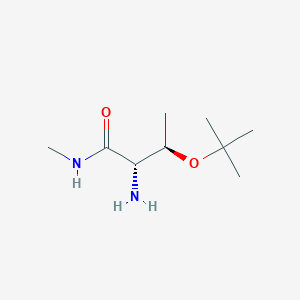
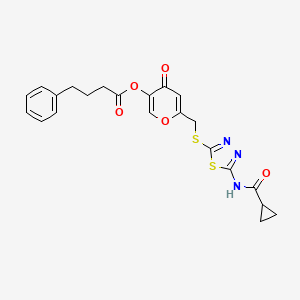
![1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2934619.png)
![2-[2,4-Dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2934620.png)
![N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropteridin-2-yl]thio}butanamide](/img/structure/B2934622.png)


![4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2934630.png)

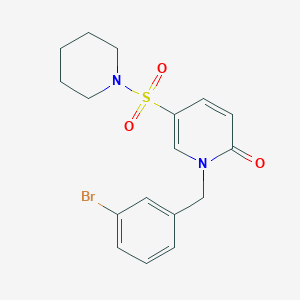
![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2934634.png)